

Spectroscopic Analysis of Octachloropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

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This technical guide provides a comprehensive overview of the spectral data available for octachloropropane (C₃Cl₈), a fully chlorinated propane molecule. Due to its structure, consisting of a three-carbon backbone saturated with chlorine atoms (Cl₃C-CCl₂-CCl₃), octachloropropane presents a unique spectroscopic profile. This document summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental methodologies for these techniques, and provides logical workflows for spectral analysis.

Spectroscopic Data Summary

The following sections and tables summarize the available quantitative and qualitative spectral data for octachloropropane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the octachloropropane molecule, with two equivalent terminal CCl₃ groups and a central CCl₂ group, the proton-decoupled ¹³C NMR spectrum is expected to exhibit two distinct signals. While publicly available databases confirm the existence of ¹³C NMR spectra for octachloropropane, a precise, peer-reviewed table of chemical shifts is not readily available.[1] Based on the chemical environment, the following assignments can be predicted.



Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
C1, C3 (-CCl ₃)	100 - 130	Highly deshielded due to the presence of three electronegative chlorine atoms.
C2 (-CCl ₂ -)	80 - 110	Deshielded by two chlorine atoms, but to a lesser extent than the terminal carbons.

Note: These are estimated ranges for polychlorinated alkanes. The actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of octachloropropane has been recorded from a solid sample using a KBr wafer technique.[1] The spectrum is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C-C and C-Cl bond vibrations. A detailed peak list with intensities is not publicly available, but the characteristic absorption regions are summarized below.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-Cl Stretch	600 - 840	Strong
C-C Stretch	900 - 1200	Medium to Weak

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bending and stretching vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for octachloropropane is available through the NIST Mass Spectrometry Data Center.[1][2] The mass spectrum is characterized by a complex isotopic pattern due to the presence of eight chlorine atoms (isotopes ³⁵Cl and



³⁷Cl). The molecular ion peak is often not the base peak. A comprehensive list of all fragments and their relative abundances is not fully detailed in public databases, but the most significant peaks are presented below.

m/z Value	Proposed Fragment	Relative Intensity
117	[CCl ₃]+	High
119	[C ³⁵ Cl ₂ ³⁷ Cl]+	High
121	[C ³⁵ Cl ³⁷ Cl ₂]+	High
147	[C ₂ Cl ₄] ⁺	Medium
182	[C ₂ Cl ₅] ⁺	Medium
281	[C3Cl7]+ (M-Cl)	Low

Note: The isotopic distribution of chlorine-containing fragments results in characteristic peak clusters, which can be used to identify the number of chlorine atoms in a given fragment.

Experimental Protocols

The following sections describe the detailed methodologies for the key spectroscopic techniques used to analyze octachloropropane.

¹³C NMR Spectroscopy Protocol

The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a solid, soluble compound like octachloropropane.

- Sample Preparation:
 - Dissolve approximately 10-50 mg of octachloropropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and its chemical shift to avoid signal overlap.
- Instrument Setup:
 - The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).



- The instrument is tuned to the ¹³C frequency.
- Data Acquisition:
 - A standard pulse sequence for ¹³C NMR with proton decoupling is used.
 - Key parameters to set include:
 - Pulse Width: Calibrated to a 90° pulse.
 - Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full relaxation of the carbon nuclei.
 - Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
 - Spectral Width (sw): A wide spectral width (e.g., 0-250 ppm) is set to ensure all carbon signals are captured.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.
 - Phase correction and baseline correction are applied.
 - The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [1]

- Sample Preparation:
 - Approximately 1-2 mg of solid octachloropropane is finely ground in an agate mortar and pestle.



- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

Pellet Formation:

- The powder mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and subjected to high pressure (approximately 8-10 tons) for several minutes. This fuses the KBr into a transparent or translucent pellet containing the dispersed sample.

Data Acquisition:

- The KBr pellet is removed from the die and placed in the sample holder of an FTIR spectrometer.
- A background spectrum of a pure KBr pellet (or empty beam) is collected.
- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of a volatile, halogenated compound like octachloropropane using GC-MS.

- Sample Preparation:
 - A dilute solution of octachloropropane is prepared in a volatile organic solvent (e.g., hexane, dichloromethane).
- Gas Chromatography (GC) Setup:



- Injector: A split/splitless injector is typically used, with an injection volume of 1 μL. The
 injector temperature is set high enough to ensure rapid volatilization of the sample (e.g.,
 250 °C).
- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- GC Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
- Mass Spectrometry (MS) Setup:
 - Interface: The GC column is interfaced with the mass spectrometer, often with a heated transfer line to prevent condensation.
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Scan Range: A mass range of approximately 40-400 m/z is scanned to detect the molecular ion and key fragments.

Data Analysis:

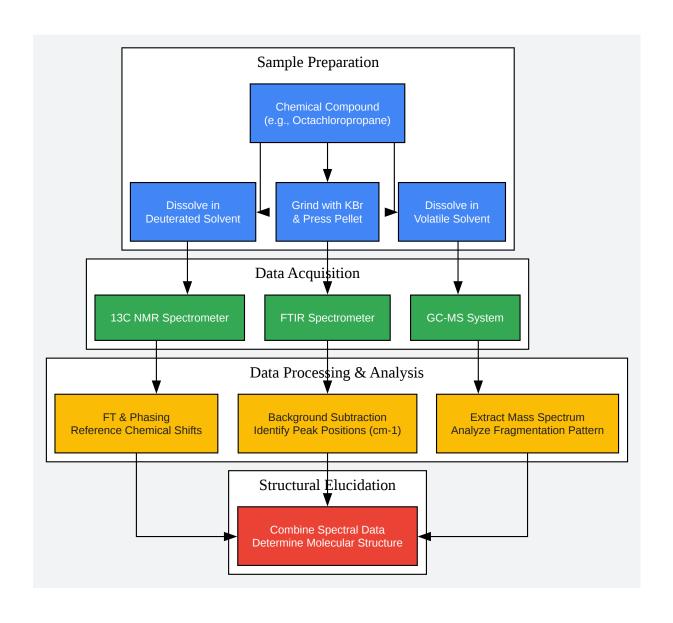
- The total ion chromatogram (TIC) is examined to identify the retention time of octachloropropane.
- The mass spectrum corresponding to the chromatographic peak is extracted and analyzed.
- The fragmentation pattern and isotopic distribution are compared to spectral libraries (e.g., NIST) for confirmation.

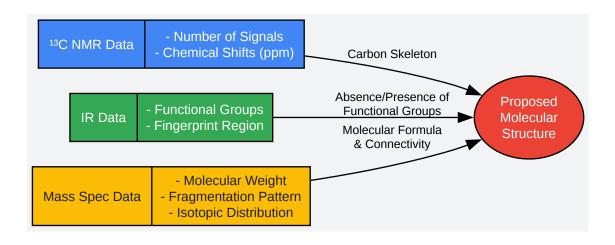


Visualization of Logical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the data interpretation process.









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References

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- 2. Octachloropropane [webbook.nist.gov]
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